molecular formula C10H5ClO3 B1356512 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde CAS No. 64481-09-0

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Cat. No.: B1356512
CAS No.: 64481-09-0
M. Wt: 208.6 g/mol
InChI Key: QSKXZKLGRXOECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a molecular formula of C10H5ClO3 and is characterized by the presence of a chloro group at the 8th position, an oxo group at the 4th position, and a carbaldehyde group at the 3rd position on the chromene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-hydroxyacetophenone with chloroacetyl chloride in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is often mediated through the aldehyde group, which can react with amino groups on proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 8th position enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

8-chloro-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO3/c11-8-3-1-2-7-9(13)6(4-12)5-14-10(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKXZKLGRXOECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC=C(C2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20537202
Record name 8-Chloro-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64481-09-0
Record name 8-Chloro-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 2
8-Chloro-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 3
8-Chloro-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 4
8-Chloro-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 5
8-Chloro-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 6
8-Chloro-4-oxo-4H-chromene-3-carbaldehyde
Customer
Q & A

Q1: What is the molecular structure of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde and how are its molecules arranged in a solid state?

A1: this compound is a planar molecule. [] This means all its atoms lie roughly within the same plane. The study confirms this planarity through crystallographic analysis, showing minimal deviation from the least-squares plane. [] Furthermore, the molecules in its crystal form interact primarily through stacking interactions along a specific axis (the b-axis), with the shortest distance observed between the pyran and benzene rings. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.